2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
98334-62-4 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1,4-dimethylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
HPQXWISVUONRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1CC(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,4 Dimethyl 1h Pyrazol 3 Yl Acetic Acid and Its Analogues
Direct Synthesis Approaches to 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid
Direct synthetic routes to this compound, where the pyrazole (B372694) ring and the acetic acid side chain are constructed in a concerted or sequential manner from acyclic precursors, are less commonly reported in the literature. The primary challenge lies in the availability and reactivity of suitable starting materials that would lead to the specific 1,4-dimethyl-3-acetic acid substitution pattern.
One potential, though less direct, pathway involves the Knorr pyrazole synthesis, a foundational method for pyrazole ring formation. This typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jetir.org For the target molecule, this would necessitate a substituted hydrazine, such as methylhydrazine, and a β-keto ester or a related 1,3-dielectrophilic species bearing the required acetic acid or a precursor moiety at the appropriate position. The regioselectivity of the initial condensation and the subsequent cyclization are critical factors that would need to be controlled to achieve the desired 1,4-dimethyl-3-substituted pyrazole.
Multi-Step Synthetic Routes for Pyrazole-Acetic Acid Derivatives
Multi-step syntheses, which involve the initial formation of a pyrazole core followed by the introduction and functionalization of the acetic acid moiety, represent a more versatile and widely documented approach.
Cyclocondensation Reactions in Pyrazole Ring Formation
The cornerstone of many pyrazole syntheses is the cyclocondensation reaction between a compound containing a hydrazine or substituted hydrazine moiety and a 1,3-dielectrophilic partner. beilstein-journals.org This versatile reaction allows for the construction of the five-membered pyrazole ring with various substituents.
Common 1,3-dielectrophiles employed in these reactions include:
1,3-Diketones: Reaction with hydrazines typically yields 3,5-disubstituted pyrazoles.
β-Ketoesters: These reactants can lead to the formation of pyrazolones, which can be further modified.
α,β-Unsaturated Ketones and Aldehydes (Chalcones): Condensation with hydrazines initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov
Acetylenic Ketones: These substrates also react with hydrazines to afford pyrazoles. researchgate.net
The specific substitution pattern of the resulting pyrazole is dictated by the substituents on both the hydrazine and the 1,3-dicarbonyl compound. For the synthesis of a precursor to this compound, one could envision the reaction of methylhydrazine with a suitably substituted 1,3-dicarbonyl compound.
Strategies for Introduction and Functionalization of the Acetic Acid Moiety
Once a pyrazole core with the desired substitution at other positions is obtained, various strategies can be employed to introduce the acetic acid group at the C3 position. A common and effective method involves a series of functional group transformations starting from a more readily accessible group.
A plausible synthetic sequence, analogous to a strategy reported for the functionalization of the C4 position, would be: wikipedia.orgchim.it
Formylation: Introduction of a formyl group (-CHO) onto the pyrazole ring, often achieved through the Vilsmeier-Haack reaction. researchgate.netrsc.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.
Reduction to an Alcohol: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using a suitable reducing agent such as sodium borohydride.
Conversion to a Halide: The alcohol can then be converted to a more reactive halomethyl group (-CH₂Cl or -CH₂Br), for instance, by treatment with thionyl chloride or a phosphorus halide.
Cyanation: The halomethyl group can undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide, to yield a cyanomethyl derivative (-CH₂CN).
Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group affords the desired carboxylic acid moiety (-CH₂COOH).
This multi-step approach offers a high degree of flexibility, allowing for the synthesis of a wide range of pyrazole-acetic acid derivatives by varying the starting pyrazole.
Derivatization from Precursors Bearing the Pyrazole-Acetic Acid Scaffold
With the 2-(pyrazol-yl)acetic acid core in hand, further derivatization can be readily achieved through standard carboxylic acid chemistry. These transformations are crucial for creating libraries of related compounds for various applications.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. researchgate.net This is a common strategy to modify the pharmacokinetic properties of a molecule.
Amide Formation: The synthesis of amides from the pyrazole-acetic acid can be accomplished by reacting the acid with an amine using a variety of coupling agents, such as carbodiimides (e.g., DCC, EDC), or by first converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govresearchgate.netucl.ac.ukresearchgate.net This allows for the introduction of a wide range of substituents on the amide nitrogen.
| Derivative | Reagents and Conditions | Reference |
| Ethyl 2-(pyrazol-1-yl)acetate | Ethyl bromoacetate, K₂CO₃, DMF | nih.gov |
| 2-(Pyrazol-1-yl)acetamide | Chloroacetamide, followed by N-alkylation | vulcanchem.com |
Green Chemistry Approaches and Reaction Optimization in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methodologies. The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles and their derivatives. pharmacophorejournal.com
Catalytic Systems and Environmentally Conscious Methodologies for Synthesis
A variety of catalytic systems and alternative energy sources are being explored to improve the sustainability of pyrazole synthesis.
Catalytic Systems: The use of catalysts can significantly enhance reaction rates, improve yields, and reduce the need for stoichiometric reagents. A range of catalysts have been investigated for pyrazole synthesis, including:
Acid and Base Catalysis: Traditional methods often employ acetic acid or other acids and bases to promote cyclocondensation. nih.gov
Transition Metal Catalysts: Palladium and copper catalysts are used in cross-coupling reactions like the Sonogashira and Heck reactions to functionalize pre-formed pyrazole rings. nih.govresearchgate.netresearchgate.netmdpi.com Transition metal-catalyzed C-H activation is also an emerging strategy for the direct functionalization of the pyrazole core. rsc.org
Nanocatalysts: The use of nanocatalysts, such as zinc oxide and iron oxide-supported copper oxide, offers advantages like high surface area, enhanced reactivity, and ease of recovery and reuse. jetir.orgpharmacophorejournal.comacs.org
Biocatalysts: The use of enzymes for selective transformations is a growing area of interest in green chemistry.
Environmentally Conscious Methodologies:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating. nih.govnih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, particularly in heterogeneous reactions. nih.govresearchgate.netmdpi.comresearchgate.net
Ionic Liquids: These salts, which are liquid at or near room temperature, can serve as environmentally benign solvents and catalysts due to their low volatility, thermal stability, and recyclability. beilstein-journals.orgresearchgate.netrsc.orgnih.gov
| Green Chemistry Approach | Key Advantages | Example Application | References |
| Microwave Irradiation | Reduced reaction times, higher yields | One-pot synthesis of pyrazole derivatives | nih.govnih.gov |
| Ultrasound Assistance | Enhanced reaction rates, improved yields | Synthesis of pyrazolines and isoxazolines | nih.govresearchgate.netmdpi.comresearchgate.net |
| Ionic Liquids | Recyclable solvents/catalysts, low volatility | One-pot synthesis of pyrazoles | beilstein-journals.orgresearchgate.netrsc.orgnih.gov |
| Nanocatalysis | High efficiency, reusability | Synthesis of substituted pyrazoles | jetir.orgpharmacophorejournal.comacs.org |
Optimization of Reaction Parameters for Yield and Regioselectivity
The synthesis of substituted pyrazoles, including analogues of this compound, often yields a mixture of regioisomers. Consequently, the optimization of reaction parameters is a critical aspect of synthetic design, aimed at maximizing the yield of the desired isomer while minimizing the formation of unwanted byproducts. Key parameters that are frequently manipulated include solvent, catalyst, temperature, and the steric and electronic nature of the reactants.
Detailed research into pyrazole synthesis has demonstrated that the choice of solvent can dramatically influence the regiochemical outcome of the reaction. The traditional cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine in a solvent like ethanol (B145695) frequently leads to regioisomeric mixtures that are challenging to separate. acs.org For instance, the reaction of ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate with methylhydrazine in methanol (B129727) resulted in the desired 1,3,4-substituted product with a regioselectivity of only 23%. google.com However, a significant improvement was observed by changing the solvent to diethyl ether, which increased the regioselectivity for the same product to 76%. google.com Further studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can substantially enhance regioselectivity in the formation of N-methylpyrazoles. acs.org
| Solvent | Regioselectivity (%) for 1,3,4-isomer | Overall Yield (%) of both isomers |
|---|---|---|
| Methanol | 23 | 88 |
| Diethyl Ether | 76 | 77 |
The addition of catalysts and acidic or basic mediators is another powerful strategy for controlling reaction outcomes. Acid catalysis, in particular, has been shown to improve both yield and regioselectivity. In the one-pot synthesis of certain pyrazole derivatives, screening of acetic acid (AcOH) loading revealed its crucial role. nih.gov Increasing the percentage of acetic acid in an ethanol-water solvent system from 5% to approximately 20% shifted the product ratio significantly in favor of the desired regioisomer, increasing its yield from 50% to around 80%. nih.gov Similarly, metal catalysts such as copper triflate (Cu(OTf)₂) have been employed to achieve excellent yields, with optimization of catalyst loading (e.g., 20 mol%) being a key factor. nih.gov In other systems, the presence or absence of a silver carbonate (Ag₂CO₃) catalyst can be used to control the reaction pathway and achieve high regioselectivity for N-alkylated pyrazoles. nih.gov
| Solvent System (% AcOH in EtOH) | Reaction Time (h) | Desired Isomer Yield (%) | Other Isomer Yield (%) |
|---|---|---|---|
| 5% | 8 | 50 | 50 |
| 10% | 8 | 60 | 40 |
| 20% | 6 | ~80 | ~20 |
Beyond solvent and catalyst choice, reaction temperature and time are fundamental parameters that require careful optimization. For certain regioselective syntheses, reactions are carried out at temperatures ranging from -10°C to 80°C, with the specific temperature being crucial for achieving optimal results. google.com The cyclization step is often performed in an acidic environment at temperatures between 0°C and 40°C to ensure high selectivity. google.com The progress of these reactions is typically monitored to determine the optimal reaction time, which can range from a few hours to overnight, ensuring the reaction proceeds to completion without degrading the product. nih.gov
The inherent structure of the reactants also plays a pivotal role. The steric hindrance of substituents on both the hydrazine and the dicarbonyl compound can influence which nitrogen atom of the hydrazine attacks which carbonyl group, thereby directing the regioselectivity. nih.gov This phenomenon becomes more pronounced as the steric bulk of the reacting groups increases, often favoring the formation of one regioisomer over the other. nih.gov This principle is exploited in substrate-controlled synthetic strategies to produce a single, desired pyrazole isomer.
Computational and Theoretical Investigations of 2 1,4 Dimethyl 1h Pyrazol 3 Yl Acetic Acid Systems
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For pyrazole (B372694) derivatives, DFT methods are utilized to predict their three-dimensional and electronic structures. researchgate.net Computational chemistry has become an indispensable tool in elucidating the structural and functional properties of pyrazole derivatives, offering valuable insights into their molecular behavior and interactions. eurasianjournals.com
Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to predict the reactive behavior of 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid. The pyrazole ring itself is an electron-rich heterocyclic system. nih.gov Within the pyrazole scaffold, there are typically three nucleophilic positions (N1, N2, C4) and two electrophilic positions (C3, C5). nih.gov The precise reactivity, however, is influenced by the nature and position of substituents on the ring. mdpi.com For instance, electron-donating groups tend to favor the C3-tautomer in substituted pyrazoles. nih.gov
Spectroscopic properties can also be predicted with a high degree of accuracy using DFT. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the characterization and identification of synthesized compounds. dntb.gov.ua Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the electronic transitions and photophysical properties of the molecule.
Table 1: Illustrative DFT-Calculated Properties for a Pyrazole Acetic Acid Derivative This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound, based on general findings for similar compounds.
Property Calculated Value Method/Basis Set Total Energy (Hartree) -650.12345 B3LYP/6-311++G(d,p) HOMO Energy (eV) -6.54 B3LYP/6-311++G(d,p) LUMO Energy (eV) -1.23 B3LYP/6-311++G(d,p) HOMO-LUMO Gap (eV) 5.31 B3LYP/6-311++G(d,p) Dipole Moment (Debye) 3.45 B3LYP/6-311++G(d,p)
Molecular Modeling and Docking Studies for Predictive Biological Target Interactions (Excluding Human Clinical Data)
Molecular modeling and docking studies are instrumental in predicting how a molecule like this compound might interact with biological targets, such as proteins and enzymes. These computational techniques are foundational in drug discovery and design. eurasianjournals.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrazole derivatives, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. rdd.edu.iq For example, in studies of pyrazole derivatives as potential enzyme inhibitors, docking can reveal crucial interactions with amino acid residues in the active site. nih.govnih.gov
The binding affinity of the ligand to the receptor can be estimated using scoring functions, which provide a numerical value that correlates with the strength of the interaction. rdd.edu.iq These studies can help in understanding the structure-activity relationship (SAR) of a series of compounds, guiding the design of more potent and selective molecules. nih.gov
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target receptor. acs.org For pyrazole-containing compounds, pharmacophore models often include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify new molecules that match the pharmacophoric features and are, therefore, likely to be active. nih.gov This approach accelerates the discovery of new lead compounds. nih.gov The integration of 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling can provide a holistic approach to designing effective therapeutic agents. scitechjournals.com
Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative This table provides a hypothetical example of molecular docking data for a pyrazole derivative with a target protein, showcasing the type of information generated.
Parameter Value Binding Energy (kcal/mol) -8.5 Interacting Residues Lys12, Asp86, Phe145 Hydrogen Bonds 2 Hydrophobic Interactions 4
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn influences its physical, chemical, and biological properties. Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, complementing the static picture from quantum chemical calculations. researchgate.net
MD simulations can be used to explore the conformational space of the molecule, identifying low-energy conformers and the energy barriers between them. eurasianjournals.com These simulations can also be performed on ligand-receptor complexes to assess their stability and to observe the dynamic nature of the interactions. nih.govrsc.org The root mean square deviation (RMSD) of the ligand and protein can be calculated from the MD trajectory to evaluate the stability of the complex. mdpi.com
Exploration of Photophysical Properties and Electronic Transitions
The photophysical properties of pyrazole derivatives, such as their absorption and emission of light, are of interest for applications in areas like fluorescent probes and materials science. mdpi.com Pyrazole itself does not exhibit fluorescent properties; however, appropriately substituted pyrazoles can be highly fluorescent. rsc.org
Computational methods can be used to predict the photophysical properties of this compound. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. researchgate.net These calculations can also provide information about the nature of the excited states, such as whether they involve intramolecular charge transfer (ICT). rsc.org The solvent environment can have a significant impact on the photophysical properties, and this can be modeled using implicit or explicit solvent models in the calculations. nih.gov
Table 3: Compound Names Mentioned in the Article
Compound Name This compound
Exploration of Biological Activities and Structure Activity Relationships of 2 1,4 Dimethyl 1h Pyrazol 3 Yl Acetic Acid Derivatives Non Clinical Focus
Antimicrobial Efficacy and Mechanistic Investigations (In Vitro Studies)
The pyrazole (B372694) nucleus is a core component of many compounds with demonstrated antimicrobial properties. Research into various pyrazole derivatives has revealed their potential to combat a range of microbial pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Numerous studies have highlighted the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 4 μg/ml. nih.gov Other research has identified pyrazole derivatives effective against strains such as S. aureus and Klebsiella planticola with IC50 values around 11.8 μM. nih.gov Additionally, some hydrazide derivatives of pyrazole have demonstrated superior inhibitory effects against both Gram-positive and Gram-negative bacteria compared to standard controls. nih.gov The antibacterial action of these compounds is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov
Table 1: Representative Antibacterial Activity of Various Pyrazole Derivatives
| Bacterial Strain | Type | Activity of Pyrazole Derivatives |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Moderate to high activity, including against MRSA strains. nih.gov |
| Escherichia coli | Gram-negative | Moderate activity reported for some derivatives. nih.gov |
| Pseudomonas aeruginosa | Gram-negative | Potent activity observed for certain pyrazoline-clubbed pyrazoles. nih.gov |
Antifungal Potential Against Fungal Pathogens
The antifungal properties of pyrazole derivatives have also been a focus of research. Studies have shown that certain pyrazole compounds exhibit significant activity against fungal pathogens such as Aspergillus niger and Candida albicans. For example, one study reported a pyrazole derivative with a MIC of 1 μg/mL against A. niger. nih.gov The development of pyrazole carboxamide derivatives has also yielded compounds with notable antifungal activity against various plant pathogenic fungi. nih.gov
Antiviral and Antileishmanial Properties
The biological evaluation of pyrazole derivatives has extended to their potential against viruses and protozoan parasites. While specific antiviral data for derivatives of 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid is unavailable, the broader pyrazole class has shown promise. nih.gov Similarly, various pyrazole compounds have been investigated for their antileishmanial activity, with some demonstrating significant efficacy against Leishmania species. researchgate.net
Inhibition of Biofilm Formation and Synergistic Effects with Established Agents
Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. Research into pyrazole derivatives has indicated their potential to inhibit biofilm formation. For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to possess antibiofilm activities. While specific studies on the synergistic effects of this compound derivatives with existing antimicrobial agents are lacking, this remains a promising area for future research.
Anticancer Research and Molecular Target Engagement (In Vitro and Pre-clinical Models)
The pyrazole scaffold is a key feature in several approved anticancer drugs and numerous investigational compounds. This highlights the significant potential of pyrazole derivatives in oncology.
Cytotoxicity Screening in Diverse Cancer Cell Lines (e.g., Breast, Liver Carcinoma)
In vitro studies have demonstrated the cytotoxic effects of various pyrazole derivatives against a range of cancer cell lines. For instance, pyrazole-s-triazine derivatives have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, showing induced cytotoxicity. nih.govjyu.fi Some of these compounds exhibited potent EGFR inhibitory activity with IC50 values in the nanomolar range. nih.govjyu.fi
In the context of liver carcinoma, novel mono- and bis-pyrazolylthiazole derivatives have been synthesized and evaluated for their anti-liver cancer activity. nih.gov Certain compounds showed potent cytotoxicity against HepG2 (liver carcinoma) cells with IC50 values in the low micromolar range, and were found to be safer against normal cells. nih.gov These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/HER2 pathway. nih.gov
Table 2: Representative Cytotoxic Activity of Various Pyrazole Derivatives
| Cancer Cell Line | Cancer Type | Activity of Pyrazole Derivatives |
|---|---|---|
| MCF-7 | Breast Carcinoma | Potent cytotoxicity observed with IC50 values in the nanomolar to micromolar range for some derivatives. nih.govjyu.fi |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant cytotoxic effects reported for certain pyrazole-based compounds. nih.govjyu.finih.gov |
Modulation of Key Intracellular Signaling Pathways (e.g., EGFR, PI3K/AKT/mTOR)
Derivatives of this compound, particularly those hybridized with an s-triazine core, have been identified as potent modulators of critical intracellular signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR cascade. researchgate.netnih.gov Research into pyrazolyl-s-triazine derivatives has demonstrated their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key initiator of this pathway. nih.govnih.gov
Certain synthetic mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.gov For instance, the compound N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (designated as 4f) exhibited potent EGFR inhibitory activity with an IC50 value of 61 nM, which is comparable to the reference drug Tamoxifen (IC50 of 69 nM). nih.govcapes.gov.br This inhibition of EGFR subsequently affects its downstream signaling partners. nih.gov
The PI3K/AKT/mTOR pathway, a crucial downstream effector of EGFR, is also significantly inhibited by these pyrazole derivatives. researchgate.netnih.gov Compound 4f demonstrated remarkable inhibitory activity against PI3K, AKT, and mTOR, causing a 0.18-fold, 0.27-fold, and 0.39-fold decrease in their respective concentrations in HCT-116 cells. nih.govcapes.gov.br Similarly, pyrazole-s-triazine hybrids, specifically compounds designated 7d and 7f, also exerted notable inhibitory effects on the PI3K/AKT/mTOR pathway. researchgate.net This dual inhibition of both the upstream EGFR receptor and the downstream PI3K/AKT/mTOR signaling cascade highlights a key mechanism by which these compounds exert their anti-proliferative effects. researchgate.netnih.gov
Table 1: Inhibition of EGFR and PI3K/AKT/mTOR Signaling Pathways by Pyrazole Derivatives
| Compound Designation | Target | IC50 / Effect | Cell Line | Reference |
|---|---|---|---|---|
| 4f | EGFR | 61 nM | - | nih.govcapes.gov.br |
| 7d | EGFR | 70.3 nM | MDA-MB-231 | researchgate.netnih.gov |
| 7f | EGFR | 59.24 nM | MDA-MB-231 | researchgate.netnih.gov |
| 4f | PI3K/AKT/mTOR | 0.18/0.27/0.39-fold decrease | HCT-116 | nih.govcapes.gov.br |
| 7d | PI3K/AKT/mTOR | 0.66/0.82/0.80-fold decrease | MDA-MB-231 | researchgate.net |
| 7f | PI3K/AKT/mTOR | 0.35/0.56/0.66-fold decrease | MDA-MB-231 | researchgate.net |
Inhibition of Specific Enzymes Related to Cancer Progression
Topoisomerase II
DNA topoisomerases are critical enzymes in maintaining DNA topology, and their inhibition is a key strategy in cancer therapy. eurekaselect.com Several pyrazole derivatives have been identified as potent inhibitors of Topoisomerase II (Topo-II). eurekaselect.commdpi.com For example, a series of pyrazole and pyrimidine (B1678525) derivatives demonstrated very good Topo-II inhibition, with IC50 values ranging from 0.900 to 1.485 μM, comparable to the well-known Topo-II inhibitor doxorubicin (B1662922) (IC50 = 0.94 μM). mdpi.com
Furthermore, pyrazolo[1,5-a]indole derivatives have been reported as strong catalytic inhibitors of Topo-II, with IC50 values in the 10-30 μM range. eurekaselect.com These compounds act by targeting the enzyme in living cells without causing significant accumulation of DNA-topoisomerase cleavable complexes, distinguishing them from topo poisons like etoposide. eurekaselect.com Another class, pyrazolo[4,3-f]quinoline derivatives, also showed effective inhibition of topoisomerase IIα activity. researchgate.net
Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are another important class of enzymes involved in epigenetic regulation and are validated targets for cancer treatment. semanticscholar.orgnih.gov Novel pyrazole derivatives have been developed as class I HDAC inhibitors. semanticscholar.orgexplorationpub.com By incorporating an aminobenzamide scaffold as the zinc-binding group and a pyrazole ring as a linking group, potent HDAC1 inhibitors have been synthesized. semanticscholar.orgexplorationpub.com Compounds designated 12b, 15b, and 15i were identified as potent HDAC1 inhibitors with IC50 values of 0.93 μM, 0.22 μM, and 0.68 μM, respectively. semanticscholar.orgexplorationpub.com Other studies have reported pyrazole-based hydroxamic acid derivatives that also exhibit HDAC inhibitory activity in the low micromolar range. nih.gov
Carbonic Anhydrase
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, are involved in cancer progression by regulating pH. explorationpub.com Pyrazole-containing sulfonamides have been investigated as inhibitors of these enzymes. explorationpub.com Some of these derivatives have shown potent inhibition of hCA IX and XII, with Ki values in the nanomolar range. For instance, one compound (4c) demonstrated an inhibitory constant (Ki) of 8.5 nM against hCA IX, which is more potent than the clinically used inhibitor Acetazolamide (AAZ) (Ki of 25.8 nM). explorationpub.com Other pyrazole derivatives have also shown effective inhibition profiles against cytosolic isoforms hCA I and hCA II. nih.gov
Table 2: Inhibition of Cancer-Related Enzymes by Pyrazole Derivatives
| Compound Class | Enzyme Target | IC50 / Ki Value | Reference |
|---|---|---|---|
| Pyrazole/Pyrimidine Derivatives | Topoisomerase II | 0.900–1.485 µM | mdpi.com |
| Pyrazolo[1,5-a]indoles | Topoisomerase II | 10–30 µM | eurekaselect.com |
| Pyrazole-aminobenzamides (15b) | HDAC1 | 0.22 µM | semanticscholar.orgexplorationpub.com |
| Pyrazole-aminobenzamides (15i) | HDAC1 | 0.68 µM | semanticscholar.orgexplorationpub.com |
| Pyrazole-aminobenzamides (12b) | HDAC1 | 0.93 µM | semanticscholar.orgexplorationpub.com |
| Pyrazole-sulfonamide (4c) | Carbonic Anhydrase IX | 8.5 nM (Ki) | explorationpub.com |
Induction of Apoptosis and Regulation of Cell Cycle Progression
A key mechanism for the anticancer activity of pyrazole derivatives is the induction of apoptosis and interference with the cell cycle. nih.govwaocp.org Studies on novel synthetic pyrazoles, such as tospyrquin and tosind, have shown they induce apoptosis in HT29 colon cancer cells. nih.gov This pro-apoptotic activity is associated with an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspases-8, -9, and PARP-1. nih.gov
In triple-negative breast cancer cells (MDA-MB-468), certain 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives induce dose- and time-dependent cytotoxicity. waocp.orgresearchgate.net The most active compound in one study, designated 3f, arrested the cell cycle in the S phase. waocp.orgresearchgate.net This cell cycle arrest and subsequent apoptosis were accompanied by an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity, indicating that the pro-apoptotic effect is mediated, at least in part, through the intrinsic pathway triggered by oxidative stress. waocp.orgresearchgate.net
Furthermore, some pyrazole derivatives function as cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov Since CDKs are pivotal regulators of cell cycle progression, their inhibition by these compounds provides another mechanism for controlling cell proliferation. nih.gov
Anti-inflammatory and Analgesic Properties (Pre-clinical and Mechanistic Studies)
Inhibition of Pro-inflammatory Cytokines and Mediators
The pyrazole scaffold is a core component of several anti-inflammatory drugs, and its derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. nih.govnih.gov For example, a pyrazole-containing indolizine (B1195054) derivative was found to reduce the expression of tumor necrosis factor-alpha (TNF-α). nih.gov
Various studies have demonstrated that pyrazole derivatives can effectively inhibit other key pro-inflammatory cytokines. A series of 3,5-diaryl pyrazole derivatives were shown to actively inhibit both Interleukin-6 (IL-6) and TNF-α. nih.gov Other derivatives have been reported to decrease the levels of IL-1β and IL-12, further underscoring the immunomodulatory potential of this class of compounds. nih.gov
Interaction with Inflammatory Pathways (e.g., Cyclooxygenase, Lipoxygenase)
The anti-inflammatory effects of pyrazole derivatives are often mediated through their interaction with key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Many pyrazole-based compounds are designed as selective COX-2 inhibitors, which is a well-established strategy for developing anti-inflammatory agents with improved gastric safety profiles. nih.govresearchgate.net Molecular docking studies have confirmed that certain 1,3,4-trisubstituted pyrazole derivatives can bind to the active site of the COX-2 enzyme. nih.gov One study on diarylpyrazole derivatives identified a compound (4b) with potent and selective COX-2 inhibitory activity, showing an IC50 of 0.017 μM. researchgate.net
In addition to COX inhibition, some pyrazole derivatives also target the lipoxygenase (LOX) pathway. nih.govmdpi.com Dual inhibition of both COX and LOX pathways is a desirable feature for broader anti-inflammatory efficacy. Pyrazole-hydrazone derivatives have been identified as potent dual inhibitors of COX-2 and 5-LOX. nih.gov Compounds 4a and 4b from this series showed better COX-2 inhibition than celecoxib (B62257) and superior 5-LOX inhibition compared to zileuton. nih.gov Another study found that a pyrazoline derivative (2g) was the most potent lipoxygenase inhibitor in its series, with an IC50 of 80 µM. mdpi.com
Table 3: Inhibition of Inflammatory Enzymes by Pyrazole Derivatives
| Compound Designation | Enzyme Target | IC50 Value | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 4b | COX-2 | 0.017 µM | - | researchgate.net |
| 4a | COX-2 | 0.67 µM | 8.41 | nih.gov |
| 4b | COX-2 | 0.58 µM | 10.55 | nih.gov |
| 4a | 5-LOX | 1.92 µM | - | nih.gov |
| 4b | 5-LOX | 2.31 µM | - | nih.gov |
| 2g | LOX | 80 µM | - | mdpi.com |
Antioxidant Activity and Reactive Oxygen/Nitrogen Species Scavenging
While some pyrazole derivatives induce oxidative stress to trigger apoptosis in cancer cells, many others exhibit significant antioxidant and radical-scavenging properties. waocp.orgresearchgate.netjmchemsci.com The antioxidant potential of pyrazoline derivatives has been evaluated through various assays, including their ability to transfer a hydrogen atom (protection against lipid peroxidation) and a single electron (ferric-reducing antioxidant power [FRAP] and DPPH radical scavenging). jmchemsci.com
One study found that a 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole derivative was highly effective at preventing lipid peroxidation in rat brain homogenates, with an IC50 value of less than 15 μM. jmchemsci.com Phenolic pyrazole derivatives have also been synthesized and tested for their antioxidative activities. A derivative containing a catechol moiety exhibited excellent radical scavenging activity in a DPPH assay. nih.gov
Other N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have also shown potent antioxidant activity. tandfonline.com For instance, one compound from this series demonstrated 96.64% DPPH radical scavenging activity at a concentration of 80 mg/mL. tandfonline.com The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the compounds, which allows them to neutralize free radicals.
Enzyme Inhibition Studies (Excluding Human Data)
The therapeutic and biological potential of pyrazole derivatives is often linked to their ability to modulate the activity of various enzymes. nih.gov Research into the enzyme inhibition profiles of this compound and its analogs has explored their interactions with key enzyme families, revealing activities that are of interest in pharmacology and agrochemistry.
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). lbl.gov Inhibition of these enzymes leads to increased intracellular levels of cyclic nucleotides, which can produce a range of biological effects, including anti-inflammatory responses and smooth muscle relaxation. lbl.gov
While specific data on the PDE inhibition profile of this compound is not extensively detailed in publicly available literature, studies on structurally related pyrazole derivatives have demonstrated significant inhibitory activity against various PDE isoforms. For instance, a scaffold-based drug design approach identified derivatives of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester as potent PDE4 inhibitors. lbl.gov The initial scaffold, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, was a weak inhibitor, but substitution at the N1 position of the pyrazole ring dramatically increased potency. lbl.gov This highlights the potential of the dimethyl-pyrazole core, a key feature of this compound, as a foundation for developing PDE inhibitors.
The table below summarizes the PDE inhibition data for a related dimethyl-pyrazole derivative.
| Compound | Target | IC50 (µM) |
| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.27 |
| 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.021 |
| Data sourced from a study on pyrazole derivatives as PDE4 inhibitors. lbl.gov |
These findings suggest that derivatives of this compound could also exhibit inhibitory activity against PDE isoforms, although empirical testing is required to confirm this hypothesis and determine the specific profiles.
Beyond PDEs, pyrazole-containing compounds have been investigated as inhibitors of other enzyme systems. A notable area of research is their effect on cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Several studies have synthesized and evaluated diaryl-based pyrazole derivatives as selective COX-2 inhibitors. semanticscholar.orgresearchgate.net
For example, a series of diarylpyrazole derivatives were designed and synthesized, with several compounds showing potent and selective inhibition of the COX-2 isozyme. researchgate.net Compound 4b (4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzenesulfonamide) was identified as a particularly effective inhibitor, demonstrating the importance of the substituted phenyl rings attached to the pyrazole core for activity. researchgate.net While these structures differ from this compound, they share the core pyrazole heterocycle, indicating the scaffold's versatility in targeting different enzyme active sites.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4b | COX-2 | 0.017 | >588 |
| 4d | COX-2 | 0.098 | 54.8 |
| Data from in vitro COX-1 and COX-2 inhibition studies of diarylpyrazole derivatives. researchgate.net |
These studies underscore the capacity of the pyrazole framework to serve as a platform for the development of various specific enzyme inhibitors.
Agronomic Applications and Plant Growth Regulation Studies
Pyrazole derivatives have found significant application in agriculture as herbicides, fungicides, and plant growth regulators. researchgate.net The structural similarity of some pyrazole acetic acids to the natural plant hormone auxin (indole-3-acetic acid, IAA) has prompted investigations into their role in regulating plant development.
A study on wheat (Triticum aestivum L.) seedlings demonstrated that certain pyrazole derivatives can act as effective substitutes for auxin IAA. researchgate.net When applied at a concentration of 10⁻⁸ M, these synthetic compounds showed a pronounced auxin-like stimulating effect on the morphometric parameters of the seedlings. This included significant increases in the number and length of roots compared to both the control group and seedlings treated with IAA. researchgate.net
Furthermore, these compounds exhibited cytokinin-like effects on biochemical parameters, notably increasing the content of photosynthetic pigments in the leaves. researchgate.net This dual activity suggests a complex interaction with plant hormonal pathways, leading to enhanced growth and development. researchgate.net Similar studies on tomato plants (Solanum lycopersicum L.) have also shown that pyrazole derivatives can effectively induce callus formation and root development (rhizogenesis) in tissue cultures. nasu-periodicals.org.ua
The table below details the observed plant growth-regulating effects on wheat seedlings.
| Parameter | Average Increase (%) vs. Control/IAA |
| Total Number of Roots | 31 - 54 |
| Full Length of Roots | 39 - 104 |
| Length of Longest Root | 53 - 66 |
| Chlorophyll a Content | 15 - 34 |
| Chlorophyll b Content | 10 - 61 |
| Carotenoids Content | 14 - 28 |
| Data represents the average increase in parameters for wheat seedlings treated with pyrazole derivatives at 10⁻⁸ M concentration. researchgate.net |
These findings highlight the potential of this compound derivatives in agricultural biotechnology as novel plant growth regulators. researchgate.net
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective molecules. SAR studies on pyrazole derivatives have provided valuable insights into how specific structural modifications influence their enzyme inhibitory and other biological effects. nih.gov
SAR studies on various classes of pyrazole derivatives have consistently shown that the nature and position of substituents on the pyrazole ring and its side chains are critical determinants of activity and selectivity.
In a different study on pyrazolyl-thiazole derivatives with antinociceptive properties, specific substitutions were found to be essential for activity. researchgate.net The removal of a methyl group from the thiazole (B1198619) ring or the replacement of a bromo substituent with a methyl group on an attached phenyl ring resulted in a complete loss of biological activity. researchgate.net This indicates a very precise structural requirement for interaction with the biological target.
A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is used to identify the key structural motifs responsible for a compound's biological activity. nih.gov
For pyrazole derivatives acting as COX-2 inhibitors, molecular modeling and docking studies have elucidated the key interactions within the enzyme's active site. nih.gov The binding affinity of these compounds is often attributed to a combination of features:
Hydrogen Bonding: The sulfonamide moiety, common in selective COX-2 inhibitors, typically forms crucial hydrogen bonds with amino acid residues in the active site. researchgate.net
Hydrophobic Pockets: The aryl groups attached to the pyrazole core fit into hydrophobic pockets within the enzyme, contributing to binding affinity. The ability to fit into an extra hydrophobic pocket present in COX-2 but not COX-1 is a key determinant of selectivity. researchgate.net
While a specific pharmacophore model for this compound is not available, models developed for other biologically active pyrazoles consistently highlight the importance of a well-defined spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions for potent and selective biological activity. nih.govnih.gov
Applications of 2 1,4 Dimethyl 1h Pyrazol 3 Yl Acetic Acid As a Chemical Building Block and in Material Science
Role as a Precursor in the Synthesis of Complex Heterocyclic Compounds
The inherent structural features of 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid, namely the carboxylic acid moiety and the pyrazole (B372694) ring, make it an excellent precursor for the synthesis of a variety of fused heterocyclic compounds. The acetic acid side chain provides a reactive handle for cyclization reactions, while the pyrazole core can be further functionalized or can influence the electronic properties of the resulting molecule.
While direct examples of the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the reactivity of analogous pyrazole-3-acetic acid derivatives provides a strong indication of its synthetic potential. For instance, pyrazole derivatives are widely used in the construction of fused systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itresearchgate.net These syntheses often involve the cyclocondensation of a substituted pyrazole with a 1,3-dielectrophilic species. researchgate.net
The general synthetic strategies for related fused pyrazole systems are outlined in the table below, suggesting potential pathways for this compound.
| Fused Heterocycle | General Precursors | Reaction Type | Potential Role of this compound |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles and β-dicarbonyl compounds | Cyclocondensation | The acetic acid moiety could be transformed into an amino group or other functional group to facilitate cyclization. |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles and α,β-unsaturated carbonyl compounds | Cyclocondensation | Similar to the above, functionalization of the acetic acid side chain would be a key step. |
| Pyrazolyl-s-triazines | β-Dicarbonyl compounds and 2-hydrazinyl-s-triazines | One-pot reaction | The acetic acid derivative could potentially be used as the β-dicarbonyl equivalent. nih.gov |
The reactivity of the acetic acid group allows for its conversion into various other functional groups, such as amides, esters, and ketones, which can then participate in intramolecular or intermolecular cyclization reactions to form new heterocyclic rings. For example, conversion of the carboxylic acid to an amide followed by condensation with a suitable reagent could lead to the formation of pyrazolo-fused pyridinones.
Utilization in the Development of Novel Materials with Specific Chemical Properties
The unique electronic and structural characteristics of the pyrazole ring make it an attractive component in the design of novel materials. Pyrazole-containing polymers and other materials often exhibit interesting photophysical properties, thermal stability, and potential for use in various applications, including as functional materials in electronics and sensors. nih.govlifechemicals.com
While specific research on polymers derived directly from this compound is limited, the broader class of pyrazole-based polymers showcases the potential of this compound. The carboxylic acid functionality can be utilized for polymerization reactions, for instance, through polyesterification or polyamidation, incorporating the pyrazole moiety into the polymer backbone. Such polymers could exhibit unique properties conferred by the dimethylpyrazole group, such as altered solubility, thermal behavior, and coordination ability.
Furthermore, pyrazole carboxylic acids are of significant interest in the preparation of metal-organic frameworks (MOFs). mocedes.org MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The pyrazole and carboxylate groups can act as linking units to coordinate with metal ions, forming extended three-dimensional networks. The specific substitution pattern of this compound could influence the topology and properties of the resulting MOF.
| Material Type | Potential Synthetic Route | Key Features of Pyrazole Moiety | Potential Applications |
| Polyesters/Polyamides | Polycondensation of the diol/diamine with a suitable comonomer | Introduces thermal stability, specific solubility, and metal-coordinating sites | Specialty polymers, membranes, coatings |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Acts as a linker, influencing pore size, and chemical environment of the pores | Gas storage, catalysis, sensing |
Coordination Chemistry and Ligand Design for Metal Complexes
The pyrazole ring and the carboxylate group in this compound make it a versatile ligand for the coordination of a wide range of metal ions. The nitrogen atoms of the pyrazole ring can act as donor atoms, and the carboxylate group can coordinate in various modes (monodentate, bidentate, bridging), leading to the formation of diverse metal complexes with interesting structural and electronic properties. uninsubria.ittandfonline.comresearchgate.net
The coordination chemistry of pyrazole-derived ligands is a rich and extensively studied field. researchgate.net The pyrazolate anion, formed upon deprotonation of the N-H proton in unsubstituted pyrazoles, is known to act as a bridging ligand between two metal centers. uninsubria.it In the case of this compound, the N1-position is already substituted with a methyl group, precluding this specific bridging mode. However, the N2- aza-type nitrogen atom remains available for coordination.
The presence of both a "hard" carboxylate oxygen donor and a "softer" pyrazole nitrogen donor allows this molecule to act as a versatile chelating or bridging ligand. The coordination mode will depend on the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
| Metal Ion Type | Potential Coordination Mode | Resulting Complex Structure | Potential Applications |
| Transition Metals (e.g., Cu, Zn, Co) | Chelating via N2 of pyrazole and one oxygen of the carboxylate | Mononuclear or polynuclear complexes | Catalysis, magnetic materials, biological mimetics researchgate.netresearchgate.net |
| Lanthanide Metals (e.g., Eu, Tb) | Bidentate or bridging via the carboxylate group | Luminescent coordination polymers | Luminescent probes, optical materials |
| Main Group Metals (e.g., Sn, Bi) | Varied, involving both N and O donors | Diverse structural motifs | Precursors for materials, Lewis acid catalysts |
The design of ligands is crucial for controlling the properties of the resulting metal complexes. The specific substitution pattern of this compound, with methyl groups at the 1 and 4 positions, can influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity, luminescence, or magnetic properties of the complex.
Future Research Directions for 2 1,4 Dimethyl 1h Pyrazol 3 Yl Acetic Acid
Advancements in Novel Synthetic Methodologies and Process Intensification
The synthesis of pyrazole (B372694) derivatives has traditionally relied on batch processing methods. While effective, these methods often present challenges related to scalability, safety, and efficiency. nih.gov Future research into the synthesis of 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid is poised to benefit from the adoption of novel synthetic methodologies and process intensification, with a significant focus on continuous flow chemistry.
Flow chemistry offers enhanced control over reaction parameters, leading to improved safety profiles and opportunities for efficient scaling up of synthesis processes. nih.gov This technology facilitates faster and cleaner reactions with improved reproducibility. galchimia.com For the synthesis of pyrazole derivatives, flow chemistry has been successfully employed for various reaction types, including the condensation of dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions. nih.gov A future research direction would be to develop a continuous-flow process for the synthesis of this compound. This could involve a multi-step sequence, potentially starting from readily available precursors, where intermediates are generated and consumed in a continuous stream without isolation. rsc.org Such an approach would not only enhance the efficiency and safety of the synthesis but also allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Furthermore, the principles of green chemistry are expected to play a more significant role in the synthesis of this compound. royal-chem.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov Research could focus on developing catalytic systems, such as those based on reusable solid acids or metal catalysts, to replace stoichiometric reagents. mdpi.com Microwave-assisted and ultrasound-assisted syntheses are other green chemistry approaches that could be explored to accelerate reaction times and improve yields for the synthesis of pyrazole derivatives. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Enhanced safety, improved scalability, better control over reaction parameters, potential for multi-step telescoped synthesis. nih.govgalchimia.commdpi.comnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. nih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. |
| Catalytic Methods | Use of reusable catalysts, reduced waste generation, improved atom economy. mdpi.com |
Deeper Mechanistic Understanding of Biological Interactions through Advanced Pre-clinical Models
A thorough understanding of the molecular interactions between a compound and its biological targets is paramount for its development as a therapeutic agent. Future research on this compound will necessitate a move beyond traditional 2D cell cultures to more physiologically relevant advanced preclinical models.
A significant area of advancement lies in the use of "organ-on-a-chip" (OOC) technology. pfizer.com These microfluidic devices contain living human cells in a 3D microenvironment that mimics the structure and function of human organs, such as the liver, kidney, and lung. nih.govnih.govamerigoscientific.com By utilizing OOCs, researchers can study the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound in a more human-relevant context than traditional animal models. amerigoscientific.com This can provide crucial insights into its pharmacokinetic and pharmacodynamic properties, helping to predict its behavior in humans more accurately. frontiersin.orgwuxiapptec.com
Advanced imaging techniques, such as high-content screening and super-resolution microscopy, coupled with these advanced preclinical models, will allow for a detailed visualization of the subcellular localization of this compound and its interactions with specific proteins or cellular structures. nih.gov
| Advanced Preclinical Model | Application for this compound Research |
| Organ-on-a-Chip (OOC) | Human-relevant ADMET studies, investigation of organ-specific toxicity. pfizer.comnih.govnih.gov |
| Multi-Organ-on-a-Chip | Study of systemic effects and inter-organ interactions. amerigoscientific.com |
| Organoids | Mechanistic studies in a physiologically relevant 3D cellular context. pharmafeatures.com |
| 3D Bioprinting | Creation of complex tissue models for efficacy and safety testing. nih.gov |
Exploration of Untapped Application Areas beyond Traditional Medicinal Chemistry
While the primary focus of pyrazole derivatives has been in medicinal chemistry, their versatile chemical properties open doors to a wide range of other applications. Future research on this compound should explore these untapped areas to unlock its full potential.
One significant area of exploration is agrochemicals . Pyrazole derivatives have a well-established history in the development of pesticides, including insecticides, herbicides, and fungicides. royal-chem.comrhhz.net The structural motifs present in this compound could be modified to design novel and selective agrochemicals. Research in this direction would involve screening the compound and its analogues for activity against various plant pathogens and pests.
Another promising field is material science . The pyrazole ring is a component in various functional materials, including conductive polymers, dyes, and photovoltaic materials. royal-chem.comresearchgate.net The acetic acid moiety of the target compound provides a handle for polymerization or for coordination to metal centers, suggesting its potential use as a monomer or a ligand in the synthesis of new materials with tailored electronic or optical properties. Investigations could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this pyrazole derivative and characterizing their properties for applications in electronics, sensing, or catalysis. mdpi.com
| Potential Application Area | Research Focus for this compound |
| Agrochemicals | Screening for insecticidal, herbicidal, and fungicidal activity. royal-chem.comrhhz.net |
| Material Science | Synthesis of polymers, metal-organic frameworks (MOFs), and functional dyes. royal-chem.comresearchgate.net |
| Corrosion Inhibition | Evaluation of its ability to protect metal surfaces from corrosion. |
Integration of Advanced Computational Design for Next-Generation Analogues and Materials
The integration of advanced computational methods is set to revolutionize the design of next-generation analogues of this compound and novel materials derived from it. Computational chemistry offers a cost-effective and efficient approach to predict the properties of molecules and guide synthetic efforts. eurasianjournals.com
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, will be instrumental in designing new analogues with improved biological activity. nih.govrsc.org These methods can predict how modifications to the structure of this compound will affect its binding to specific protein targets. nih.gov This allows for the rational design of more potent and selective inhibitors or modulators of biological pathways. For instance, docking studies can help in understanding the key interactions between the pyrazole core and the active site of a target protein, guiding the synthesis of derivatives with enhanced binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies will also play a crucial role in identifying the key structural features that contribute to the desired biological activity or material property. nih.gov By developing QSAR models, researchers can predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for experimental investigation.
Beyond medicinal chemistry, computational tools can be used to design novel materials. Density Functional Theory (DFT) calculations, for example, can predict the electronic and optical properties of polymers or coordination compounds derived from this compound. eurasianjournals.com This can guide the design of new materials for applications in areas such as organic light-emitting diodes (OLEDs) or solar cells.
| Computational Method | Application in Future Research |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govrsc.org |
| Molecular Dynamics Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. eurasianjournals.com |
| QSAR | Developing models to predict the activity of new analogues. nih.gov |
| Density Functional Theory (DFT) | Predicting the electronic and optical properties of new materials. eurasianjournals.com |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by hydrolysis to form the acetic acid moiety .
- Cyclization : Use THF as a solvent with cyanoguanidine and tert-butyl peroxide under reflux (5 hours) to form fused pyrazole-triazole intermediates, which can be hydrolyzed to the target compound .
- Purification : Employ recrystallization from ethanol or toluene to isolate high-purity products (>95%) .
Q. How can crystallographic data for this compound be obtained, and which software tools are recommended for structural refinement?
- Methodology :
- X-ray diffraction : Use SHELX programs (e.g., SHELXL) for small-molecule refinement, leveraging high-resolution data to resolve hydrogen bonding patterns .
- Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
- Hydrogen bonding analysis : Apply graph-set analysis to classify intermolecular interactions (e.g., R₂²(8) motifs) using Etter’s formalism .
Q. What analytical techniques are suitable for characterizing the purity and functional groups of this compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- NMR spectroscopy : Analyze ¹H and ¹³C spectra in DMSO-d₆ to confirm methyl group positions (δ ~2.3 ppm for pyrazole-CH₃) and acetic acid protons (δ ~3.8 ppm) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the pyrazole ring influence the acidity of the acetic acid moiety?
- Methodology :
- Computational modeling : Apply density functional theory (DFT) with the B3LYP functional to calculate partial charges and pKa values. The electron-donating methyl groups reduce acidity compared to unsubstituted analogs .
- Experimental validation : Perform potentiometric titration in aqueous ethanol (0.1 M NaOH) to measure experimental pKa .
Q. What strategies resolve contradictions in reaction mechanisms for pyrazole-acetic acid derivatives under varying solvent systems?
- Methodology :
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., azide intermediates in DMF vs. THF) .
- Isotopic labeling : Use ¹⁵N-labeled NaN₃ to trace azide incorporation pathways in competing SN2 vs. radical mechanisms .
Q. How can hydrogen-bonding networks in crystal structures be exploited to design co-crystals with improved solubility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
